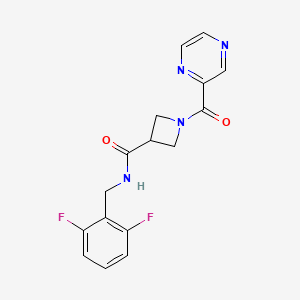

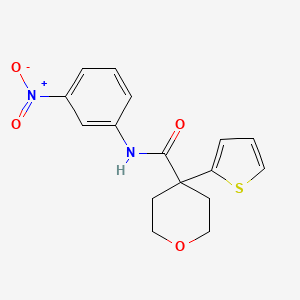

N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

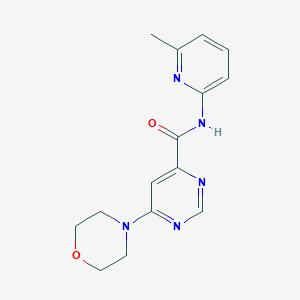

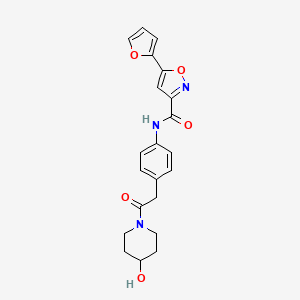

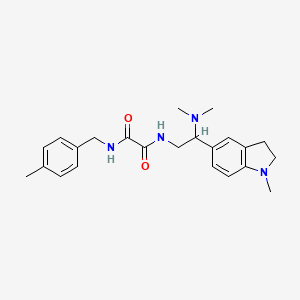

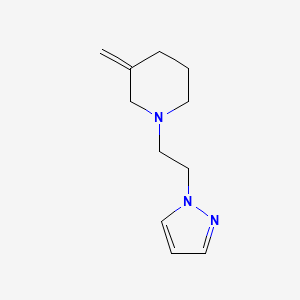

“N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide” is a complex organic compound. It contains a nitrophenyl group (a benzene ring with a nitro group), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a carboxamide group (a carbonyl group attached to an amine) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the nitro group could make the compound more acidic. The compound is likely to be solid at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide and its derivatives are subject to research for their synthesis and chemical properties. Studies demonstrate various methods for synthesizing nitrothiophene derivatives, exploring their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown potential in radiosensitization studies, with specific derivatives demonstrating slight radiosensitization in mammalian cells and in vivo sarcoma models, despite systemic toxicity at higher doses (Threadgill et al., 1991). Moreover, research into the green synthesis of thiophenyl pyrazoles and isoxazoles via 1,3-dipolar cycloaddition has shown significant antimicrobial activity, highlighting the compound's utility in developing new antibacterial and antifungal agents (Sowmya et al., 2018).

Biological Evaluation

The evaluation of N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide derivatives for biological activities is a prominent area of research. Investigations into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have revealed potential antidepressant and nootropic agents, with specific derivatives showing high activity in models for evaluating these effects (Thomas et al., 2016). Additionally, studies on the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have demonstrated its effectiveness against various microorganisms, further supporting the therapeutic potential of these compounds (Cakmak et al., 2022).

Material Science Applications

In material science, the introduction of nitro groups, thiazole rings, and thioether linkages in polyamides has been explored to develop high-refractive-index materials. These materials show excellent solubility, high heat resistance, and potential applications in optics due to their high refractive indices and transparency in the visible region (Javadi et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c19-15(17-12-3-1-4-13(11-12)18(20)21)16(6-8-22-9-7-16)14-5-2-10-23-14/h1-5,10-11H,6-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJIJQJIGDZKDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)

![4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2694335.png)

![N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694342.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)

![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2694347.png)